Potassium5-oxopyrrolidine-2-carboxylate
Description
Overview of 5-Oxopyrrolidine-2-carboxylate as a Ubiquitous Metabolite and N-Terminal Protein Modification
5-Oxopyrrolidine-2-carboxylate, also known as pyroglutamic acid or pidolic acid, is a natural amino acid derivative. wikipedia.org It is formed through the internal cyclization of glutamic acid or glutamine, resulting in the formation of a lactam. wikipedia.org This compound is considered a ubiquitous but not extensively studied metabolite. wikipedia.org In biological systems, it can be derived from glutathione (B108866) metabolism. wikipedia.org
A significant role of 5-oxopyrrolidine-2-carboxylate is its presence as a "blocked" N-terminal residue in proteins. wikipedia.org This modification presents a challenge for N-terminal sequencing using methods like Edman chemistry, which requires a free primary amino group that is absent in the cyclized structure of pyroglutamic acid. wikipedia.org The enzyme pyroglutamate (B8496135) aminopeptidase (B13392206) is capable of removing this residue, thereby enabling sequencing. wikipedia.org This N-terminal modification is a form of post-translational modification that can influence the stability and function of proteins.
The Role of Potassium Counterion in Aqueous Chemical Environments and Biological Systems
Potassium (K⁺) is the most abundant intracellular cation and is essential for the normal functioning of all living cells. wikipedia.orgnih.gov It plays a critical role in maintaining intracellular fluid volume and the transmembrane electrochemical gradient. nih.gov This gradient, established by the sodium-potassium (Na+/K+) ATPase pump, is fundamental for nerve transmission, muscle contraction, and kidney function. nih.govunacademy.com
In biological systems, potassium is vital for maintaining fluid and electrolyte balance. wikipedia.orgvedantu.com It helps regulate water balance and acid-base levels in the blood and tissues. aatbio.com The electrical impulses in the heart are also dependent on the proper transport of potassium ions. unacademy.comaatbio.com Furthermore, potassium is involved in various metabolic processes, including protein synthesis and the activation of certain enzymes. unacademy.comvedantu.com In plants, it is crucial for processes like photosynthesis and the regulation of stomatal opening and closing. wikipedia.orgvedantu.com
Stereochemical Considerations in 5-Oxopyrrolidine-2-carboxylate Research and Its Enantiomers
5-Oxopyrrolidine-2-carboxylate exists as two distinct stereoisomers, or enantiomers: the L-form and the D-form. wikipedia.org The L-enantiomer, L-pyroglutamic acid, is the biologically active form in humans. xtend-life.com It is believed to support brain function by influencing the activity of the neurotransmitter acetylcholine (B1216132) and may also be a precursor for the neurotransmitters gamma-aminobutyric acid (GABA) and glycine (B1666218). xtend-life.com
The D-enantiomer, D-pyroglutamic acid, is a metabolite of D-glutamate. caymanchem.com Elevated levels of D-pyroglutamic acid have been observed in the plasma of individuals with end-stage renal disease and in the urine of those with nascent metabolic syndrome. caymanchem.com The distinct biological roles and implications of these two enantiomers underscore the importance of stereochemistry in the study of this compound.
| Property | L-5-Oxopyrrolidine-2-carboxylate | D-5-Oxopyrrolidine-2-carboxylate |
| Common Name | L-Pyroglutamic Acid | D-Pyroglutamic Acid |
| Biological Role | Biologically active enantiomer in humans, supports brain function. xtend-life.com | Metabolite of D-glutamate, levels can be elevated in certain diseases. caymanchem.com |
| Precursor for | May be used in the production of acetylcholine, GABA, and glycine. xtend-life.com | Formed from D-glutamate by D-glutamate cyclase. caymanchem.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6KNO3 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
potassium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
WKHCFXKQKDNLEB-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[K+] |
Origin of Product |
United States |
Elucidation of Biochemical and Metabolic Pathways Involving 5 Oxopyrrolidine 2 Carboxylate
Mechanisms within the Gamma-Glutamyl Cycle
The gamma-glutamyl cycle is a key pathway for glutathione (B108866) synthesis and degradation. researchgate.net 5-oxoproline is an important metabolite in this cycle. nih.govpnas.orgnih.gov
Biosynthetic Routes to 5-Oxoproline from Glutathione and Gamma-Glutamyl Amino Acids
The formation of 5-oxoproline is initiated by the enzyme γ-glutamyl transpeptidase, which breaks down glutathione. researchgate.net This enzyme transfers the γ-glutamyl portion of glutathione to an amino acid acceptor, forming a γ-glutamyl amino acid. researchgate.net Subsequently, the enzyme γ-glutamylcyclotransferase acts on these γ-glutamyl amino acids to produce 5-oxoproline and release the amino acid. unl.edu This process has been observed in various tissues, including erythrocytes, where 5-oxoproline is an end-product of glutathione metabolism. nih.gov Studies in mice have shown that administration of amino acids can increase the accumulation of 5-oxoproline, providing evidence for the in vivo function of the gamma-glutamyl cycle. nih.govpnas.org
Enzymatic Conversion of 5-Oxoproline to L-Glutamate by 5-Oxoprolinase
The conversion of 5-oxo-L-proline back to L-glutamate is a critical step in the gamma-glutamyl cycle, ensuring the conservation of glutamate (B1630785) for glutathione synthesis. nih.govpnas.org This reaction is catalyzed by the enzyme 5-oxoprolinase. pnas.orgnih.gov
The reaction requires energy in the form of ATP, which is cleaved into ADP and inorganic phosphate (B84403). pnas.orgnih.gov This ATP-dependent hydrolysis of 5-oxoproline to glutamate is a key regulatory point in the cycle. nih.gov Deficiencies in 5-oxoprolinase activity can lead to the accumulation of 5-oxoproline, a condition known as 5-oxoprolinuria. toxicologia.org.arnih.gov
The activity of 5-oxoprolinase is dependent on the presence of certain cations. The enzyme requires a divalent cation, such as Mg++ or Mn++, and a monovalent cation for its function. pnas.orgnih.gov Potassium (K+) or ammonium (B1175870) (NH4+) ions are essential for the enzyme's catalytic activity. pnas.orgnih.gov The absolute requirement for a monovalent cation like potassium highlights its importance in regulating the gamma-glutamyl cycle and maintaining glutathione homeostasis. core.ac.uk
Non-Enzymatic Formation Pathways of 5-Oxopyrrolidine-2-carboxylate
Beyond the enzymatic reactions of the gamma-glutamyl cycle, 5-oxopyrrolidine-2-carboxylate can also be formed through non-enzymatic cyclization reactions involving N-terminal amino acid residues in peptides and proteins. nih.gov
Cyclization from N-Terminal Glutamic Acid Residues in Peptides and Proteins
N-terminal glutamic acid (Glu) residues can undergo spontaneous intramolecular cyclization to form a pyroglutamate (B8496135) (pGlu) residue. nih.govresearchgate.netcreative-proteomics.com This conversion is a post-translational modification that has been observed in various proteins, including monoclonal antibodies. nih.govresearchgate.net The rate of this non-enzymatic reaction is influenced by factors such as pH and temperature. researchgate.netresearchgate.net The formation of pyroglutamate from glutamic acid involves the loss of both the N-terminal amine and the carboxylic acid side-chain. nih.gov
Cyclization from N-Terminal Glutamine Residues in Peptides and Proteins
Similar to glutamic acid, N-terminal glutamine (Gln) residues can also spontaneously cyclize to form pyroglutamate. acs.orgacs.org This reaction is a common modification in peptides and proteins and is generally considered to occur more readily than the cyclization of glutamic acid. nih.gov The conversion of glutamine to pyroglutamate results in the loss of the positively charged N-terminal amine group, leading to a more acidic protein. creative-biolabs.com The flexibility of the main and side chains of the N-terminal glutamine residue is thought to be necessary for this intramolecular cyclization to occur. acs.org
Interconnections with General Amino Acid Metabolism and Cellular Homeostasis
5-Oxopyrrolidine-2-carboxylate, also known as pyroglutamic acid or 5-oxoproline, is a cyclic derivative of the amino acid L-glutamate. Its presence and metabolism are intrinsically linked to general amino acid metabolism and the maintenance of cellular homeostasis, primarily through its role in the γ-glutamyl cycle.
The γ-glutamyl cycle is a six-enzyme pathway that plays a significant role in both the synthesis and degradation of glutathione (GSH) and in the transport of amino acids across cell membranes. nih.govnih.gov 5-oxoproline is a key intermediate in this cycle. The cycle begins with the transfer of the γ-glutamyl moiety from glutathione to an acceptor amino acid, a reaction catalyzed by γ-glutamyl transpeptidase (GGT). This forms a γ-glutamyl amino acid, which is transported into the cell. researchgate.net
Inside the cell, γ-glutamyl cyclotransferase acts on the γ-glutamyl amino acid to release the amino acid and cyclize the glutamate portion, forming 5-oxoproline. mdpi.com For the cycle to continue and to recover the glutamate, 5-oxoproline is hydrolyzed in an ATP-dependent reaction by the enzyme 5-oxoprolinase, which converts it back to L-glutamate. nih.gov This regenerated glutamate can then be used for the resynthesis of glutathione, linking the pathway directly to cellular redox homeostasis. nih.gov
Studies have demonstrated that administering amino acids to subjects with inhibited 5-oxoprolinase activity leads to a significant increase in 5-oxoproline accumulation, providing strong evidence for the in vivo function of the γ-glutamyl cycle in amino acid translocation. nih.govnih.gov This indicates that 5-oxoproline is not merely a metabolic byproduct but an active and crucial component linking amino acid transport, glutathione metabolism, and cellular energy status. nih.gov
| Metabolite / Enzyme | Role in the Pathway | Connection to Cellular Homeostasis |
|---|---|---|
| Glutathione (GSH) | Starting substrate; donates γ-glutamyl group | Major cellular antioxidant; redox balance |
| γ-Glutamyl Transpeptidase (GGT) | Catalyzes transfer of γ-glutamyl group to amino acids | Facilitates amino acid transport |
| γ-Glutamyl Amino Acid | Transport form of amino acids into the cell | Provides substrates for protein synthesis |
| γ-Glutamyl Cyclotransferase | Releases the transported amino acid and forms 5-oxoproline | Links transport to the recovery part of the cycle |
| 5-Oxoproline | Intermediate that is converted back to glutamate | Accumulation indicates metabolic disruption |
| 5-Oxoprolinase | Catalyzes the ATP-dependent conversion of 5-oxoproline to glutamate | Regenerates glutamate for GSH synthesis; energy-dependent |
Metabolomic Profiling for Pathway Characterization in Biological Matrices
Metabolomic profiling is a powerful approach for the systematic identification and quantification of small-molecule metabolites in biological samples, providing a functional readout of the cellular state. This technology is instrumental in characterizing the biochemical pathways involving 5-oxopyrrolidine-2-carboxylate in various biological matrices such as plasma, serum, and urine. nih.govnih.gov
The characterization of 5-oxoproline and related metabolites relies on advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com MS-based methods, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), are widely used due to their high sensitivity, selectivity, and throughput. researchgate.net
Untargeted vs. Targeted Approaches:
Untargeted Metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample. This approach is valuable for discovering novel biomarkers and identifying unexpected pathway perturbations related to 5-oxoproline metabolism. oup.com
Targeted Metabolomics focuses on the precise measurement of a predefined set of metabolites, such as intermediates of the γ-glutamyl cycle. This method offers higher sensitivity and quantitative accuracy, making it ideal for validating findings from untargeted studies or for testing specific hypotheses. oup.com For instance, targeted analysis of L-pyroglutamic acid in serum has been used to validate its potential as a diagnostic biomarker. nih.govoup.com
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing volatile or semi-volatile compounds. Amino acids and their derivatives, including 5-oxoproline, are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility prior to GC analysis. Common derivatization methods include silylation or acylation. springernature.com GC-MS offers excellent chromatographic resolution and is well-suited for quantifying primary metabolites. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wide range of compounds with varying polarities, often without the need for derivatization. nih.gov Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating polar compounds like amino acids from complex biological matrices. researchgate.net LC coupled with tandem MS (LC-MS/MS) provides high specificity and is a dominant platform in modern metabolomics for both targeted and untargeted analyses. nih.gov
Metabolomic studies have successfully identified and quantified 5-oxoproline in human plasma and serum, correlating its levels with various physiological and pathological states. nih.govnih.gov For example, metabolomic profiling of serum from patients with systemic lupus erythematosus identified significantly increased levels of L-pyroglutamic acid, suggesting its potential as a biomarker for the disease. nih.govoup.com Similarly, studies in glioma patients found elevated plasma pyroglutamic acid in high-grade tumors compared to low-grade ones. nih.gov These findings demonstrate the power of metabolomics to elucidate the role of 5-oxoproline pathways in human health and disease.
| Technique | Principle | Sample Preparation | Strengths | Limitations |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Requires derivatization to increase volatility. | High chromatographic resolution, well-established libraries for identification. mdpi.com | Limited to thermally stable and volatile compounds; derivatization can be complex. |
| LC-MS/MS | Separation of compounds in liquid phase followed by mass-based detection and fragmentation. | Often minimal; may not require derivatization. nih.gov | High sensitivity and specificity, wide applicability to diverse metabolites, suitable for polar compounds. researchgate.net | Potential for matrix effects, which can interfere with ionization. researchgate.net |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Minimal preparation, non-destructive. | Highly reproducible, provides structural information, good for identifying unknown compounds. creative-proteomics.com | Lower sensitivity compared to MS-based methods. creative-proteomics.com |
Molecular Mechanisms and Functional Roles of 5 Oxopyrrolidine 2 Carboxylate in Biological Systems
N-Terminal Pyroglutamylation of Peptides and Proteins
N-terminal pyroglutamylation is the intramolecular cyclization of an N-terminal glutamine or glutamate (B1630785) residue to form a pyroglutamyl residue. edpsciences.orgwikipedia.org This modification is not merely a spontaneous event but is often a precisely regulated process with profound implications for the biological activity of the modified molecule. dergipark.org.tr
The enzymatic conversion of N-terminal glutamine and glutamate residues into pyroglutamate (B8496135) is catalyzed by a family of enzymes known as glutaminyl cyclases (QCs). edpsciences.orgedpsciences.org These zinc-dependent enzymes significantly accelerate the rate of pyroglutamylation, a reaction that would otherwise occur very slowly under physiological conditions. edpsciences.orgnih.gov Human glutaminyl cyclase (hQC) exists in two isoforms: a secreted form (sQC) and a Golgi-resident form (gQC). ovid.com
The catalytic mechanism of QC involves the intramolecular cyclization of the N-terminal glutaminyl or glutamyl residue, resulting in the release of ammonia (B1221849) or water, respectively. dergipark.org.tr The active site of hQC contains a single zinc ion coordinated to three conserved residues and a water molecule. nih.govpnas.org This zinc ion is proposed to polarize the γ-amide carbonyl group of the substrate, facilitating the nucleophilic attack by the α-amino group. pnas.org A conserved glutamate residue (Glu-201 in human QC) acts as a general base, abstracting a proton from the α-amino group to initiate the cyclization. pnas.org
QCs play a crucial role in the maturation of numerous bioactive peptides and proteins, including hormones, neuropeptides, and cytokines. edpsciences.orgpnas.org This modification is often essential for their proper conformation, receptor binding, and protection from degradation by exopeptidases. edpsciences.orgpnas.org
Table 1: Characteristics of Human Glutaminyl Cyclase (hQC)
| Feature | Description | References |
|---|---|---|
| Enzyme Family | Zinc-dependent aminoacyltransferases | edpsciences.orgdergipark.org.tr |
| Isoforms | Secreted QC (sQC) and Golgi-resident QC (gQC) | ovid.com |
| Substrates | N-terminal glutamine and glutamate residues | edpsciences.orgedpsciences.org |
| Catalytic Metal | Zinc (Zn²⁺) | edpsciences.orgnih.gov |
| Key Catalytic Residue | Glu-201 | pnas.org |
| Biological Function | Maturation of peptides and proteins, protection from degradation | edpsciences.orgpnas.org |
While glutaminyl cyclases are the primary drivers of pyroglutamylation in vivo, the reaction can also occur non-enzymatically. The spontaneous cyclization of N-terminal glutamine or glutamate is generally a slow process. nih.gov However, certain inorganic species have been shown to catalyze this reaction.
Computational studies have revealed that inorganic phosphate (B84403) ions can act as catalysts for the non-enzymatic formation of pyroglutamate. researchgate.netresearchgate.net The phosphate ion can facilitate the necessary proton transfers, acting as a proton shuttle to lower the activation energy of the reaction. researchgate.net This catalytic activity of phosphate is superior to that of water molecules alone. researchgate.net The rate of this non-enzymatic conversion is also influenced by pH, with increased formation observed at both acidic (pH 4) and alkaline (pH 8) conditions compared to near-neutral pH. acs.org While the in vivo relevance of this catalysis is still under investigation, it suggests a potential mechanism for pyroglutamylation in environments where QC activity is low or absent.
The introduction of a pyroglutamate residue at the N-terminus can have a significant impact on the conformational stability and aggregation propensity of peptides and proteins. nih.gov The cyclization neutralizes the positive charge of the N-terminal amino group and introduces a more hydrophobic and rigid structure. nih.gov
This modification can enhance the stability of peptides by making them more resistant to degradation by aminopeptidases. edpsciences.orgnih.gov The pyroglutamyl cap protects the N-terminus from enzymatic cleavage, thereby increasing the half-life of the peptide. nih.gov
However, in the context of certain proteins, particularly amyloid-β (Aβ) peptides associated with Alzheimer's disease, N-terminal pyroglutamylation is a critical factor in promoting aggregation and neurotoxicity. nih.govrsc.orgnih.gov Pyroglutamate-modified Aβ peptides (pE-Aβ) are major components of the amyloid plaques found in the brains of Alzheimer's patients. nih.govfrontiersin.org The increased hydrophobicity and altered conformation induced by the pyroglutamate residue accelerate the aggregation process, including both primary and secondary nucleation pathways. nih.govrsc.org Studies have shown that pyroglutamylated Aβ forms fibrils much faster and at a lower concentration than its unmodified counterpart. rsc.org
Table 2: Effects of N-Terminal Pyroglutamylation on Protein Properties
| Property | Effect of Pyroglutamylation | Example | References |
|---|---|---|---|
| N-terminal Charge | Neutralized | General | nih.gov |
| Hydrophobicity | Increased | Amyloid-β | nih.gov |
| Proteolytic Resistance | Increased (resistance to aminopeptidases) | Hormones, neuropeptides | edpsciences.orgnih.gov |
| Aggregation Propensity | Increased | Amyloid-β | nih.govrsc.orgnih.gov |
| Conformational Stability | Can be altered, leading to more aggregation-prone states | Amyloid-β | nih.govnih.gov |
The process of pyroglutamylation is not irreversible. A specific class of enzymes, known as pyroglutamate aminopeptidases (PGPs) or pyroglutamyl peptidases, can catalyze the removal of the N-terminal pyroglutamate residue. wikipedia.orgnih.gov These enzymes cleave the peptide bond between the pyroglutamyl residue and the adjacent amino acid, restoring a free N-terminus. wikipedia.orgtakarabio.com
Pyroglutamate aminopeptidases are found in various organisms, from bacteria to mammals, and are typically cysteine proteases. nih.govebi.ac.uk In mammals, they are thought to be involved in the catabolism of pyroglutamate-containing peptides, thereby regulating their biological activity. nih.gov For example, by degrading hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH), these enzymes play a role in hormonal regulation. nih.gov The action of pyroglutamate aminopeptidase (B13392206) is essential for protein sequencing techniques like Edman degradation, which requires a free N-terminus. takarabio.com
Molecular Interactions with Receptor Systems
Beyond its role as a protein modification, 5-oxopyrrolidine-2-carboxylate can also act as a signaling molecule by directly interacting with specific cellular receptors.
L-pyroglutamic acid has been identified as a molecule that can elicit a sour taste by interacting with the human sour taste receptor, PKD2L1 (Polycystic Kidney Disease 2-Like 1). nih.govnih.govjmb.or.kr PKD2L1 is a member of the transient receptor potential (TRP) channel family and is expressed in a subset of taste bud cells. researchgate.netplos.org
Electrophysiological studies using Xenopus oocytes expressing human PKD2L1 have demonstrated that L-pyroglutamic acid induces an inward current in a concentration-dependent manner. nih.govnih.gov This interaction indicates a direct binding of pyroglutamate to the receptor, leading to its activation. nih.gov
Through mutation experiments and in-silico modeling, a specific amino acid residue, Arginine 299 (R299), within the PKD2L1 receptor has been identified as a key component of the binding site for L-pyroglutamic acid. nih.govnih.gov The interaction between the negatively charged carboxylate group of pyroglutamate and the positively charged guanidinium (B1211019) group of arginine is likely a critical determinant of the binding affinity and receptor activation. The dynamics of this ligand-receptor interaction are crucial for the perception of sour taste. nih.gov
Involvement in Specific Cellular Signaling Pathways and Regulatory Networks
While not a classical signaling molecule that binds to specific cell surface receptors to initiate cascades, 5-oxopyrrolidine-2-carboxylate, also known as pyroglutamic acid, is a critical intermediate in the γ-glutamyl cycle. rupahealth.compnas.org This positions it within a vital metabolic regulatory network centered on glutathione (B108866) (GSH) synthesis and degradation. taylorandfrancis.com Its fluctuations can significantly impact cellular redox balance and indirectly influence various signaling pathways sensitive to oxidative stress.
The primary regulatory network involving 5-oxopyrrolidine-2-carboxylate is the γ-glutamyl cycle . This cycle is responsible for the synthesis and recycling of glutathione, a principal antioxidant in the cell. rupahealth.com Within this cycle, 5-oxoproline is formed from γ-glutamyl amino acids and is subsequently converted to glutamate by the enzyme 5-oxoprolinase. pnas.orgwikipedia.org This conversion is a crucial step for replenishing the glutamate pool necessary for glutathione synthesis. selleckchem.com
Disruptions in this cycle can lead to an accumulation of 5-oxoproline, a condition known as 5-oxoprolinuria, which is indicative of underlying metabolic stress and can lead to metabolic acidosis. nih.govnih.gov Such accumulation points to a breakdown in the regulatory network governing glutathione metabolism. healthmatters.io For instance, deficiencies in the enzyme glutathione synthetase can cause a buildup of γ-glutamylcysteine, which is then converted to 5-oxoproline. researchgate.net
Research has also suggested a role for pyroglutamic acid in the nervous system. It is found in significant quantities in the brain and may influence the activity of key neurotransmitters such as acetylcholine (B1216132), gamma-aminobutyric acid (GABA), and glutamic acid. wikipedia.orggeorganics.sk This suggests an indirect regulatory role in neuronal function, potentially by modulating neurotransmitter pools or acting as a glutamate reservoir. wikipedia.orgresearchgate.net
In plants, 5-oxoproline has been implicated in the response to abiotic stresses like heat stress. Exogenous application of 5-oxoproline has been shown to up-regulate metabolic pathways involved in photosynthesis, respiration, and amino acid and glutathione metabolism, thereby enhancing stress tolerance. nih.gov This indicates its role in broader metabolic regulatory networks that contribute to cellular homeostasis under adverse conditions.
The table below summarizes the key metabolic pathways and regulatory networks where 5-oxopyrrolidine-2-carboxylate plays a role, based on current research findings.
| Metabolic Pathway/Regulatory Network | Role of 5-Oxopyrrolidine-2-carboxylate | Key Associated Molecules/Enzymes | Cellular/Organismal Function |
| γ-Glutamyl Cycle | Intermediate metabolite | Glutathione, Glutamate, 5-oxoprolinase, γ-Glutamylcyclotransferase | Glutathione synthesis and recycling, Amino acid transport rupahealth.compnas.org |
| Glutathione Metabolism | Precursor for glutamate regeneration | Glutathione, Glutamate, Cysteine, Glycine (B1666218) | Antioxidant defense, Detoxification taylorandfrancis.comwbcil.com |
| Neurotransmitter Regulation (Proposed) | Potential modulator and glutamate reservoir | Acetylcholine, GABA, Glutamic acid | Cognitive function, Neuronal homeostasis wikipedia.orggeorganics.sk |
| Plant Stress Response | Metabolic regulator | Photosynthetic pigments, Antioxidant enzymes, ATP | Enhanced tolerance to abiotic stresses (e.g., heat) nih.gov |
Advanced Synthetic Strategies for 5 Oxopyrrolidine 2 Carboxylate and Its Derivatives in Mechanistic Investigations
Stereoselective Synthesis of 5-Oxopyrrolidine-2-carboxylate Enantiomers for Biological Probes
The precise three-dimensional arrangement of atoms is paramount for the biological activity of molecular probes. Consequently, significant research has focused on the development of stereoselective methods to access enantiomerically pure 5-oxopyrrolidine-2-carboxylates. These chiral building blocks are invaluable for investigating the stereochemical requirements of biological targets.
A variety of catalytic asymmetric methods have been established to achieve high enantioselectivity. One approach involves the direct asymmetric conjugate addition of glycinates to α,β-unsaturated esters, followed by in situ lactamization to form the pyroglutamate (B8496135) ring. acs.org For instance, using a chiral pyridoxal (B1214274) catalyst, various chiral pyroglutamic acid esters have been synthesized with enantiomeric excesses (ee) ranging from 81-97%. acs.orgmdpi.com This method avoids the need for protecting groups on the glycine (B1666218) nitrogen, streamlining the synthetic process. mdpi.com
Silver-catalyzed asymmetric conjugate addition reactions also provide a powerful route to a broad range of pyroglutamic acid esters in excellent yields and with high enantioselectivities. thieme-connect.de Another strategy employs an enantioselective Michael-proton transfer-lactamization sequence, which is critical for obtaining high enantioselectivity in the initial Michael addition step. rsc.org
Below is a table summarizing selected stereoselective synthetic methods for producing 5-oxopyrrolidine-2-carboxylate derivatives.
| Catalyst/Method | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Pyridoxal | Glycinate & α,β-unsaturated esters | Chiral pyroglutamic acid esters | 14-96 | 81-97 |
| Silver-Catalysis with (S)-tol-BINAP | α,β-unsaturated ester & Glycine derivative | 4-substituted pyroglutamic acid esters | 70-98 | 87-96 |
| O-Trimethylsilylquinine (TMSQN) | Dimethyl 2-amino((4-methylphenyl)sulfonamido)malonate & Cinnamaldehyde derivative | Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate | - | High |
Derivatization for Exploring Structure-Activity Relationships and Biological Target Modulation
Systematic modification of the 5-oxopyrrolidine-2-carboxylate scaffold is a key strategy for elucidating structure-activity relationships (SAR) and fine-tuning the interaction of these molecules with their biological targets. By introducing various substituents and incorporating the core into larger molecular frameworks, researchers can probe the specific structural features required for potency and selectivity.
Synthesis of Substituted 5-Oxopyrrolidine-2-carboxylate Analogs
The synthesis of analogs with substituents at various positions of the pyrrolidinone ring allows for a detailed exploration of the chemical space around the core scaffold. For example, a methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed. researchgate.net This multi-step sequence involves a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation. researchgate.net
Furthermore, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has been used as a starting material to synthesize a series of derivatives bearing azole, diazole, and hydrazone moieties. nih.gov These modifications have led to the discovery of compounds with potent anticancer and antimicrobial activities, demonstrating that the 5-oxopyrrolidine scaffold can be tailored to target diverse biological processes. nih.govresearchgate.net For instance, derivatives bearing a 5-nitrothiophene substituent have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov
Incorporation into Peptidomimetics and Other Pharmacophores
The rigid structure of pyroglutamic acid makes it an excellent component for peptidomimetics, where it serves to constrain the conformational flexibility of peptide chains. wikipedia.org This reduction in flexibility can lead to higher binding affinity and selectivity for biological targets. L-pyroglutamic acid has been used to generate unsaturated bicyclic ring systems that are then incorporated into pentapeptide sequences. sigmaaldrich.com
The pyroglutamate unit is found at the N-terminus of many biologically active peptides and proteins, where it protects against degradation by aminopeptidases. uantwerpen.be Synthetic strategies often exploit the natural tendency of N-terminal glutamine or glutamic acid residues to cyclize into pyroglutamic acid. uantwerpen.be This principle is applied in the solid-phase synthesis of peptides, although it can also be an unintended side reaction. The incorporation of the pyroglutamate scaffold into larger molecules has led to the development of potent inhibitors for enzymes such as pyroglutamyl-peptidase II (PPII). nih.gov Extension of a Glp-Asn-ProNH2 sequence with hydrophobic amino acids at the C-terminus resulted in inhibitors with nanomolar potency. nih.gov
Immobilization Techniques for Catalytic and Material Science Applications of 5-Oxopyrrolidine-2-carboxylic Acid
The unique structural and chemical properties of 5-oxopyrrolidine-2-carboxylic acid have led to its exploration in the fields of material science and catalysis. Immobilization onto solid supports or incorporation into polymeric structures can enhance stability, facilitate catalyst recovery, and create materials with novel properties.
Pyroglutamic acid can be converted to its derivatives on solid-phase supports, highlighting its utility in combinatorial chemistry and the generation of compound libraries. acs.org It has also been used as a bio-derived resource for the synthesis of pyrrolidone-based polymers. researchgate.net These polymers can exhibit tunable properties, such as thermoresponsiveness, depending on the nature of the substituents on the pyrrolidone ring. researchgate.net
In the realm of catalysis, MFI zeolite-supported ruthenium nanoparticles have been shown to be effective for the conversion of pyroglutamic acid to 2-pyrrolidone, a valuable industrial solvent. rsc.org The support material plays a crucial role, with the MFI zeolite promoting the formation of cationic ruthenium species that are highly active for the decarbonylation step. rsc.org While this is a conversion of pyroglutamic acid rather than its use as an immobilized catalyst, it demonstrates the interaction of the molecule with solid supports in a catalytic process. Furthermore, pyroglutamic acid derivatives have been shown to form supramolecular associations, suggesting their potential in the development of self-assembling materials and molecular devices. acs.org
Methodologies for Preparing Hydroxamic Acid Derivatives for Metalloproteinase Research
Hydroxamic acids are potent inhibitors of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs), due to their strong chelating ability with the active site zinc ion. researchgate.netgoogle.com Consequently, the synthesis of hydroxamic acid derivatives of 5-oxopyrrolidine-2-carboxylic acid has been a focus of research for developing novel MMP inhibitors.
The general synthesis involves the coupling of a 5-oxopyrrolidine-2-carboxylic acid derivative with a protected hydroxylamine (B1172632). The carboxylic acid is typically activated, for example, with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), in the presence of a base like diisopropylethylamine. The reaction is carried out in a polar solvent such as methylene (B1212753) chloride or N,N-dimethylformamide. Subsequent removal of the hydroxylamine protecting group, often a benzyl (B1604629) or other suitable group, yields the final hydroxamic acid.
These synthetic strategies allow for the creation of a diverse range of 5-oxopyrrolidine-2-carboxylic acid-based hydroxamates. By varying the substituents on the pyrrolidine (B122466) ring, researchers can optimize the inhibitors for potency and selectivity against different MMP subtypes, which are implicated in diseases such as arthritis and cancer.
Computational and Biophysical Approaches in 5 Oxopyrrolidine 2 Carboxylate Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of chemical reactions involving 5-oxopyrrolidine-2-carboxylate. researchgate.netacs.org These computational methods allow for the determination of various molecular properties such as heat of formation, electronic energy, polarizability, and Gibbs free energy. researchgate.net By modeling the electronic structure of molecules, researchers can map out the pathways of reactions, identify key intermediates, and calculate the energy barriers associated with these transformations.
One of the most studied reactions is the intramolecular cyclization of N-terminal glutamic acid or glutamine residues to form pyroglutamate (B8496135), a common post-translational modification in proteins and peptides. acs.orgresearchgate.net DFT calculations using hybrid functionals like B3LYP with extended basis sets (e.g., 6-311++G(d,p) or 6-31+G(d,p)) are frequently employed to obtain optimized geometries of reactants, transition states, and products. researchgate.netacs.org Such studies have revealed that water molecules or other species like inorganic phosphate (B84403) can act as catalysts, significantly influencing the reaction energetics. acs.orgresearchgate.net
The formation of the pyroglutamate ring from its precursors is a critical area of study, particularly in the context of therapeutic monoclonal antibodies where this modification can occur spontaneously. researchgate.netnih.gov Quantum chemical calculations have been used to map the entire energy landscape of this cyclization process.
The mechanism is often dissected into key steps, such as cyclization and dehydration, with computational models identifying the structures of crucial transition states (TS) and intermediates (IS). acs.orgresearchgate.net For instance, in the phosphate-catalyzed cyclization of N-terminal glutamine, the reaction proceeds through several distinct steps. acs.org The process begins with a reactant complex (RC) and moves through transition states (TS1, TS2) to form a tetrahedral intermediate (TH), which then proceeds through another transition state (TS4) to release ammonia (B1221849) and form the final product complex (PC). acs.org
Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that each identified transition state connects the correct energy minima along the reaction pathway. acs.org The activation energy, which is the energy difference between the reactant state and the highest-energy transition state, is a key parameter derived from these profiles. Computational studies have calculated the activation barrier for the water-assisted cyclization of N-terminal glutamate (B1630785) to be around 107-108 kJ mol⁻¹. researchgate.net For the phosphate-catalyzed cyclization of glutamine, the rate-determining step was found to be the formation of the tetrahedral intermediate, with a relative energy of 88.6 kJ mol⁻¹ for the transition state. acs.org
| Reaction Step | Species | Relative Energy (kJ mol⁻¹) |
| Reactant Complex | RC | 0.0 |
| Transition State 1 | TS1 | 88.6 |
| Intermediate 1 | IS1 | 55.4 |
| Transition State 2 | TS2 | 60.1 |
| Tetrahedral Intermediate | TH | 22.4 |
| Transition State 4 | TS4 | 83.8 |
| Product Complex | PC | -41.4 |
This table presents the calculated relative energies for the intermediates and transition states involved in the H₂PO₄⁻-catalyzed cyclization of an N-terminal glutamine residue. The energies are relative to the initial reactant complex (RC). Data sourced from computational studies. acs.org
These detailed energy profiles provide a quantitative understanding of the reaction's feasibility and kinetics, highlighting the significant conformational changes required in the precursor's main and side chains for the reaction to occur. acs.org
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov In the context of 5-oxopyrrolidine-2-carboxylate, MD simulations provide critical insights into how its presence, often as a pyroglutamate (pE) residue at the N-terminus of peptides and proteins, affects biomolecular structure, dynamics, and interactions. nih.gov These simulations can model complex biological systems, including proteins, water, and ions, to understand behavior at an atomic level. nih.govnih.gov
A significant area of research is the impact of pyroglutamylation on the behavior of the Amyloid-β (Aβ) peptide, which is associated with Alzheimer's disease. nih.gov The formation of pE at the N-terminus of Aβ neutralizes the charge and increases hydrophobicity, which is thought to promote the peptide's aggregation. nih.gov To investigate this, researchers use advanced force fields, such as the Drude polarizable force field, which allow for a more precise representation of electrostatic interactions, offering deeper insights into the role that charge plays in protein dynamics. nih.gov
MD simulations allow for a detailed analysis of the factors governing the interaction between a pyroglutamate-containing biomolecule and its environment. Key parameters that can be analyzed include binding affinity, conformational changes, and the influence of the surrounding solvent.
Binding Affinity: While not a direct output, MD simulations can be used with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the free energy of binding between a molecule and its partner, providing a measure of binding affinity.
Solvent Effects: The interaction with the solvent, typically water, is crucial for biomolecular behavior. MD simulations explicitly model solvent molecules, allowing for a detailed examination of solvation properties. nih.gov In studies of AβpE, simulations have shown that the modification perturbs the peptide's solvation properties. nih.gov To validate the parameters used for pyroglutamate in these simulations, the interaction energies between a pyroglutamate dipeptide and water are calculated and compared against high-accuracy quantum mechanics (QM) data. nih.gov Good agreement in both the locations of energy minima and the interaction energies themselves ensures the reliability of the simulation. nih.gov
| Interacting Pair | Simulation Interaction Energy (kcal/mol) | QM Target Interaction Energy (kcal/mol) |
| pE-Water (Min 1) | -12.3 | -12.1 |
| pE-Water (Min 2) | -11.0 | -10.9 |
| pE-Water (Min 3) | -9.2 | -9.0 |
This table shows a comparison of interaction energies between a pyroglutamate (pE) dipeptide and a water molecule at different energy minima, as determined by molecular dynamics simulations using a polarizable force field and target quantum mechanics (QM) calculations. Data sourced from simulation studies. nih.gov
In Silico Modeling for Predicting Molecular Behavior and Interactions
In silico modeling encompasses a wide range of computational techniques used to simulate and predict the behavior of molecules and their interactions. These methods are essential in modern chemical and biological research for speeding up discovery and providing insights that complement experimental work. nih.gov Both the quantum chemical calculations discussed in section 5.1 and the molecular dynamics simulations from section 5.2 are prime examples of in silico modeling.
DFT calculations, for instance, serve as a predictive tool for determining molecular properties and reaction outcomes. researchgate.net They can be used to calculate electronic properties like HOMO-LUMO energy gaps, oscillator strength, and nonlinear optical properties, providing a theoretical basis for understanding a molecule's stability and reactivity. researchgate.net
Similarly, MD simulations are used to predict how modifications like pyroglutamylation affect the dynamic behavior of complex biomolecules. nih.govnih.gov By simulating the modified Amyloid-β peptide, researchers can predict shifts in its conformational ensemble and changes in its interaction with the surrounding solvent, which are linked to its increased tendency to aggregate. nih.gov These predictive models are crucial for forming hypotheses about molecular mechanisms that can then be tested experimentally.
Advanced Spectroscopic and Chromatographic Methods for Structural and Quantitative Analysis
A variety of advanced analytical techniques are employed for the comprehensive characterization of 5-oxopyrrolidine-2-carboxylate. These methods are crucial for confirming its chemical structure, determining its purity, and quantifying its presence in various matrices, from simple solutions to complex biological samples like monoclonal antibodies or food products. nih.govresearchgate.netnih.gov
Commonly used spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS). researchgate.netnih.govnih.gov Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are often coupled with mass spectrometry to separate the compound from other components and provide sensitive detection and identification. nih.gov These combined approaches, like LC-MS, are powerful tools for identifying pyroglutamate as a post-translational modification in proteins. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules, including 5-oxopyrrolidine-2-carboxylate. researchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H, ¹³C, and ¹⁵N) within a molecule.
Proton NMR (¹H NMR) is particularly useful for identifying the compound, even in complex mixtures like wine, without requiring extensive sample preparation. nih.gov The different protons in the pyroglutamate ring and its side chain produce distinct signals in the NMR spectrum, and their chemical shifts, splitting patterns, and integrals allow for definitive identification and quantification.
In the context of large biomolecules like monoclonal antibodies, where pyroglutamate can be a post-translational modification, two-dimensional (2D) NMR techniques such as the [¹H, ¹³C]-HSQC experiment are employed. researchgate.net These experiments are essential because the signals from the small pyroglutamate moiety would be obscured by the thousands of other signals from the large protein in a simple 1D spectrum. By correlating the chemical shifts of directly bonded protons and carbons, a unique "fingerprint" for the pyroglutamate residue can be identified. researchgate.net To achieve this, researchers first determine the random coil chemical shifts of pyroglutamate in short reference peptides. These reference data are then used to detect the characteristic correlation patterns of pyroglutamate in spectra of the fully denatured protein, allowing for its unambiguous identification and quantification. researchgate.net
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC-MS) for Detection and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a primary analytical technique for the sensitive and selective detection and quantification of 5-oxopyrrolidine-2-carboxylate (pyroglutamate) in various complex matrices, including biological and fermentation media. nih.govcreative-proteomics.com This method combines the powerful separation capabilities of HPLC with the precise mass detection of MS, enabling accurate measurement even at low concentrations. nih.gov
Research has established reliable LC-MS/MS methods for quantifying underivatized pyroglutamic acid. nih.gov One such method utilizes a reversed-phase C18 column with a volatile ion-pair reagent for chromatographic separation. nih.gov Detection is typically achieved using tandem mass spectrometry (MS/MS) in positive ion mode, which enhances specificity. nih.govresearchgate.net For pyroglutamic acid, a common transition monitored is from the protonated parent molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 130.1 to a daughter ion at m/z 85.1, which corresponds to the loss of the carboxylic acid group. nih.govresearchgate.net
The quantitative performance of these methods has been well-documented, demonstrating good linearity over a wide concentration range and low detection limits, often in the nanogram per milliliter (ng/mL) range. nih.gov Studies report high precision and recovery rates, making the technique suitable for high-throughput analysis. nih.gov
A significant challenge in the accurate quantification of pyroglutamate is the potential for analytical artifacts. acs.orgnih.gov Specifically, free glutamine and glutamic acid can undergo cyclization to form pyroglutamic acid within the electrospray ionization (ESI) source of the mass spectrometer. acs.orgnih.gov This in-source conversion can lead to an overestimation of the actual pyroglutamate concentration in a sample. nih.gov Researchers have found that the extent of this conversion can be substantial, sometimes approaching 100% for glutamine, depending on instrument settings like the fragmentor voltage. acs.orgnih.gov Therefore, achieving adequate chromatographic separation of pyroglutamic acid from glutamine and glutamic acid is critical to distinguish the endogenous compound from the in-source artifact. nih.gov
| Parameter | Reported Value | Reference |
|---|---|---|
| Linear Range | 1.0 - 1000 µg/mL | nih.gov |
| Detection Limit | 0.1 - 5 ng/mL | nih.gov |
| Inter-day Precision (RSD) | 2.6% - 5.7% | nih.gov |
| Intra-day Precision (RSD) | 4.8% - 8.2% | nih.gov |
| Mean Recovery | 81% - 107% | nih.gov |
| MS/MS Transition | [M+H]⁺ → [M+H - 46]⁺ | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural characterization of Potassium 5-oxopyrrolidine-2-carboxylate. rjptonline.orgrjptonline.org This vibrational spectroscopy method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com
The FT-IR spectrum of Potassium 5-oxopyrrolidine-2-carboxylate is distinguished by characteristic absorption bands that confirm its molecular structure. A key feature is the presence of the carboxylate anion (-COO⁻), which results from the deprotonation of the carboxylic acid in the presence of the potassium ion. Unlike a carboxylic acid's sharp C=O stretch around 1700 cm⁻¹, a carboxylate group displays two very intense and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For carboxylate salts, the asymmetric stretch typically appears in the 1650–1540 cm⁻¹ region, while the symmetric stretch is found between 1450–1360 cm⁻¹. spectroscopyonline.com The high intensity of these peaks is due to the large change in dipole moment during the vibrations of the highly polar carboxylate group. spectroscopyonline.com
Other significant peaks in the spectrum include the C=O stretching vibration of the five-membered lactam (amide) ring, which is expected to be a strong band, and vibrations associated with the N-H bond of the lactam. The spectral data allows for the unambiguous identification of the key functional moieties within the molecule, confirming the presence of both the pyrrolidone ring and the carboxylate salt structure. nasa.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3300 | N-H Stretch | Lactam (Amide) | nasa.gov |
| ~1680 | C=O Stretch | Lactam (Amide) | nasa.gov |
| 1650 - 1540 | Asymmetric Stretch | Carboxylate (-COO⁻) | spectroscopyonline.com |
| 1450 - 1360 | Symmetric Stretch | Carboxylate (-COO⁻) | spectroscopyonline.com |
Emerging Research Frontiers and Academic Perspectives
Role in Oxidative Stress and Redox Homeostasis
Pyroglutamic acid, also known as 5-oxoproline, is intrinsically linked to cellular redox homeostasis through its role in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of the master antioxidant, glutathione (B108866) (GSH). rupahealth.comtaylorandfrancis.comresearchgate.net Elevated levels of pyroglutamic acid can serve as a crucial indicator of disruptions in glutathione turnover and an increase in oxidative stress. rupahealth.comnih.gov
Under normal physiological conditions, the γ-glutamyl cycle functions efficiently to recycle glutathione. However, in states of heightened oxidative stress, glutathione depletion can occur. nih.gov This depletion leads to a loss of feedback inhibition on the enzyme γ-glutamylcysteine synthetase, resulting in the overproduction of γ-glutamylcysteine. taylorandfrancis.com This intermediate is then converted to pyroglutamic acid, and when its production exceeds the capacity of the enzyme 5-oxoprolinase to convert it back to glutamate (B1630785), pyroglutamic acid accumulates. researchgate.nettaylorandfrancis.com
Table 1: Conditions Associated with Altered Pyroglutamic Acid Levels and Oxidative Stress
| Condition | Effect on Pyroglutamic Acid Levels | Associated Mechanism | Reference |
|---|---|---|---|
| Glutathione Synthetase Deficiency (Inherited) | Significantly Increased | Genetic defect blocks glutathione synthesis, leading to overproduction of γ-glutamylcysteine and its conversion to pyroglutamic acid. | rupahealth.comtaylorandfrancis.comtoxicologia.org.ar |
| Sepsis | Increased | Systemic inflammation and oxidative stress lead to glutathione depletion, causing the γ-glutamyl cycle to produce excess pyroglutamic acid. | nih.gov |
| Diabetes Mellitus | Increased | Chronic hyperglycemia induces oxidative stress, impairing glutathione turnover and leading to elevated pyroglutamic acid. | rupahealth.com |
| Chronic Acetaminophen Use | Increased | Drug metabolism depletes glutathione stores, leading to the accumulation of pyroglutamic acid. | toxicologia.org.ar |
| Renal Failure | Increased | Impaired clearance of pyroglutamic acid from the body. | rupahealth.com |
| Ischemic Stroke | Increased | Considered a metabolic marker, elevated levels are observed alongside increased glutathione, possibly reflecting a disordered metabolic response to ischemia. | researchgate.net |
Pyroglutamic Acid in Plant Physiology and Abiotic Stress Responses
In the realm of plant science, pyroglutamic acid and its derivatives, such as poly-γ-glutamic acid (γ-PGA), are being recognized as potent biostimulants that enhance plant resilience to abiotic stressors like drought and salinity. researchgate.netnih.govagriculturejournals.cz The application of these compounds has been shown to mitigate the adverse effects of environmental stress, leading to improved growth and yield in various crops. nih.govfao.orgnih.gov
Similarly, studies on wheat (Triticum aestivum) seedlings subjected to salt stress showed that foliar application of γ-PGA alleviated the negative impacts by improving ion balance—specifically by increasing the accumulation of potassium ions (K+) and reducing sodium (Na+) storage—and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov In maize, γ-PGA was found to enhance drought resistance by increasing the content of compatible osmolytes such as proline and soluble sugars, improving photosynthesis, and positively influencing the rhizosphere microbial community. nih.gov These findings highlight the potential of using pyroglutamic acid-based compounds in agriculture to combat productivity losses caused by environmental challenges. researchgate.net
Table 2: Effects of Pyroglutamic Acid (PG) and its Derivatives on Plants Under Abiotic Stress
| Plant Species | Stress Type | Compound Applied | Key Findings | Reference |
|---|---|---|---|---|
| Lettuce (Lactuca sativa) | Drought (Water Deficit) | L-pyroglutamic acid (PG) | Increased fresh weight by 37% and yield by 31%. Enhanced photosynthesis and antioxidant defenses. | researchgate.netfao.org |
| Wheat (Triticum aestivum) | Salinity | Poly-γ-glutamic acid (γ-PGA) | Increased plant height and weight. Enhanced activity of antioxidant enzymes (SOD, POD, CAT). Improved K+/Na+ balance. | nih.gov |
| Maize (Zea mays) | Drought | Poly-γ-glutamic acid (γ-PGA) | Increased dry weight, chlorophyll (B73375) content, and photosynthetic rate. Enhanced accumulation of proline and soluble sugars. | nih.gov |
| Rapeseed (Brassica napus) | Salinity | Poly-γ-glutamic acid (γ-PGA) | Improved resistance by activating the proline synthesis pathway and promoting proline accumulation. | researchgate.net |
Development of Research Tools and Probes for Biochemical Pathway Studies
Advancements in the study of 5-oxopyrrolidine-2-carboxylate and its related metabolic pathways have been propelled by the development of sophisticated research tools and probes. These tools are crucial for the accurate detection and quantification of pyroglutamate (B8496135) and for monitoring the activity of enzymes involved in its metabolism, such as Pyroglutamate aminopeptidase (B13392206) 1 (PGP-1). creative-proteomics.comnih.gov
A significant area of development is in the creation of fluorescent and bioluminescent probes that allow for real-time imaging of enzymatic activity in living cells and animal models. nih.govjlu.edu.cn For instance, a fluorescent probe, Ox-PGP1, was designed for the specific detection of PGP-1, a biomarker for inflammation. This tool enables the differentiation between thyroiditis and thyroid cancer based on PGP-1 activity levels. jlu.edu.cn Another study reported a sensitive long-wavelength fluorescent probe that revealed the up-regulation of PGP-1 during cellular inflammatory responses. nih.gov
Furthermore, bioluminescent probes have been synthesized for in vivo imaging. nih.gov One such probe, utilizing a 'caging' strategy on a luciferin (B1168401) substrate, demonstrated high sensitivity and selectivity for PGP in a mouse model of inflammatory liver disease, providing a powerful method for studying pathological processes. nih.govnih.gov Alongside these imaging agents, established analytical techniques remain pivotal. Methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and enzyme-linked immunosorbent assay (ELISA) are essential for the precise quantification and structural elucidation of pyroglutamate in complex biological samples. creative-proteomics.comfigshare.com
Table 3: Research Tools and Probes for Studying Pyroglutamate Pathways
| Tool/Method | Target | Principle of Operation | Application | Reference |
|---|---|---|---|---|
| Fluorescent Probe (Ox-PGP1) | Pyroglutamate aminopeptidase 1 (PGP-1) | Fluorescence activation upon enzymatic cleavage of a pyroglutamate group from the probe. | Real-time imaging and differentiation of thyroiditis from thyroid cancer in cells and animal models. | jlu.edu.cn |
| Bioluminescent Probe (PBL) | Pyroglutamate aminopeptidase (PGP) | A 'caged' luciferin is released upon enzymatic activity, generating a light signal. | In vivo imaging of PGP activity in a mouse model of inflammatory liver disease. | nih.gov |
| Chemiluminescent Probe (PGP–PD) | Pyroglutamate aminopeptidase 1 (PGP-1) | Activation of a Schaap's dioxetane probe by PGP-1, leading to high-contrast light emission. | Enhanced in situ visualization of renal ischemia-reperfusion injury in a mouse model. | acs.org |
| Mass Spectrometry (MS) | Pyroglutamic Acid | High-resolution mass analysis and tandem MS for precise identification and sequencing. | Quantification and identification in biological fluids and protein N-termini. | creative-proteomics.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Pyroglutamic Acid | Analysis of distinct chemical shifts to confirm the presence and structure of pyroglutamate. | Unambiguous identification and quantification of pyroglutamate in intact monoclonal antibodies. | creative-proteomics.comfigshare.comresearchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Pyroglutamic Acid | Utilizes specific antibodies for selective detection and high-throughput quantification. | Quantifying pyroglutamate levels in large-scale studies of biological samples. | creative-proteomics.com |
Interdisciplinary Research on the "Interactome" of 5-Oxopyrrolidine-2-carboxylate and Its Derivatives
The "interactome" of 5-oxopyrrolidine-2-carboxylate encompasses its wide range of interactions with proteins, enzymes, and other molecules, revealing its diverse biological functions. As a key intermediate in the γ-glutamyl cycle, its most well-documented interactions are with the enzymes of this pathway, including γ-glutamyl cyclotransferase, which produces it, and 5-oxoprolinase, which converts it to glutamate. wikipedia.orgnih.gov
Beyond its metabolic role, research has shown that pyroglutamic acid can act as an enzyme inhibitor. A 2022 study demonstrated that it efficiently inhibited the catalytic activities of three distinct enzymes: human phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. mdpi.com In silico modeling of its interaction with PDE5A1 showed it binding to a magnesium ion and other key residues within the enzyme's active site. researchgate.net
Pyroglutamate also exists as a common post-translational modification at the N-terminus of many proteins and peptides. researchgate.net This modification, formed by the cyclization of N-terminal glutamine or glutamic acid residues, renders the protein resistant to degradation by aminopeptidases, thereby potentially increasing its stability and half-life. wikipedia.orgresearchgate.net The enzyme pyroglutamate aminopeptidase is specifically responsible for cleaving this modification. wikipedia.org The study of these interactions is crucial in biopharmaceuticals, as pyroglutamate formation on therapeutic antibodies is a common modification that must be monitored. acs.org Furthermore, studies have investigated the interaction of the two protein components of 5-oxoprolinase itself, finding that they form a functional complex in a substrate-dependent manner. nih.gov
Table 4: Molecular Interactions of 5-Oxopyrrolidine-2-carboxylate (Pyroglutamate)
| Interacting Molecule/Entity | Nature of Interaction | Biological Context/Significance | Reference |
|---|---|---|---|
| 5-Oxoprolinase | Substrate | Part of the γ-glutamyl cycle; converts pyroglutamate to glutamate, essential for glutathione recycling. | researchgate.netwikipedia.orgnih.gov |
| γ-Glutamyl Cyclotransferase | Product | Part of the γ-glutamyl cycle; catalyzes the formation of pyroglutamate from γ-glutamyl amino acids. | nih.gov |
| Phosphodiesterase-5A1 (PDE5A1) | Inhibitor | Inhibits the catalytic activity of the enzyme. | mdpi.com |
| Angiotensin-Converting Enzyme (ACE) | Inhibitor | Inhibits the catalytic activity of the enzyme. | mdpi.com |
| Urease | Inhibitor | Inhibits the catalytic activity of the enzyme. | mdpi.com |
| N-termini of Proteins (e.g., antibodies) | Post-Translational Modification | Forms a stable N-terminal cap, protecting the protein from degradation by aminopeptidases. | wikipedia.orgresearchgate.netacs.org |
| Pyroglutamate Aminopeptidase | Substrate (as N-terminal residue) | Enzyme specifically cleaves the N-terminal pyroglutamate residue from proteins. | wikipedia.org |
| Respiratory Chain Complex I & III | Inhibitor | High concentrations inhibit NADH:cytochrome c oxidoreductase activity, impairing brain energy production in vitro. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
